2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Methylquinoline: A simpler derivative with fewer methyl groups, used in the synthesis of dyes and pharmaceuticals.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various drugs.
Uniqueness
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-13(3)15(8-11)18-10-17(20(22)23)16-9-12(2)7-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNWQXZWCBFBSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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